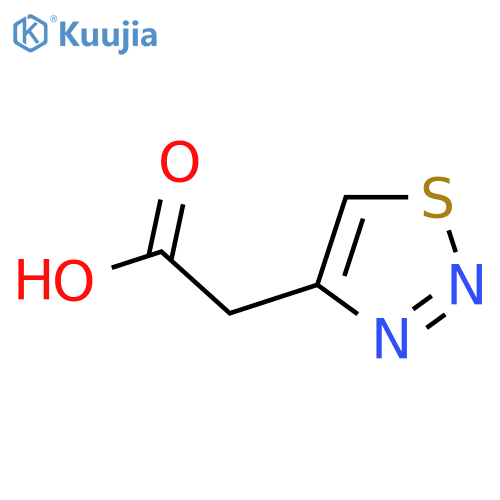Cas no 35987-88-3 (2-(1,2,3-thiadiazol-4-yl)acetic acid)

2-(1,2,3-thiadiazol-4-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1,2,3-thiadiazol-4-yl)acetic acid
-
- インチ: 1S/C4H4N2O2S/c7-4(8)1-3-2-9-6-5-3/h2H,1H2,(H,7,8)
- InChIKey: ZSAROPYHJCBWKE-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(=O)O)N=N1
計算された属性
- せいみつぶんしりょう: 143.99934855g/mol
- どういたいしつりょう: 143.99934855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
2-(1,2,3-thiadiazol-4-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-300519-1.0g |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 1.0g |
$986.0 | 2023-07-06 | |
| Chemenu | CM460892-1g |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Aaron | AR01B64C-500mg |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 500mg |
$1081.00 | 2025-02-09 | |
| A2B Chem LLC | AV99664-5g |
2-(1,2,3-Thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 5g |
$3044.00 | 2024-04-20 | |
| A2B Chem LLC | AV99664-100mg |
2-(1,2,3-Thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 100mg |
$395.00 | 2024-04-20 | |
| Aaron | AR01B64C-50mg |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 50mg |
$340.00 | 2025-02-09 | |
| 1PlusChem | 1P01B5W0-2.5g |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 2.5g |
$2449.00 | 2024-05-04 | |
| 1PlusChem | 1P01B5W0-100mg |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 100mg |
$415.00 | 2025-03-19 | |
| Enamine | EN300-300519-5.0g |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 5.0g |
$2858.0 | 2023-07-06 | |
| Enamine | EN300-300519-0.05g |
2-(1,2,3-thiadiazol-4-yl)acetic acid |
35987-88-3 | 95% | 0.05g |
$229.0 | 2023-07-06 |
2-(1,2,3-thiadiazol-4-yl)acetic acid 関連文献
-
1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
2-(1,2,3-thiadiazol-4-yl)acetic acidに関する追加情報
2-(1,2,3-チアジアゾール-4-イル)酢酸(35987-88-3)の最新研究動向
2-(1,2,3-thiadiazol-4-yl)acetic acid (CAS: 35987-88-3)は、チアジアゾール核を有する重要な有機化合物であり、近年、医薬品開発や農薬分野において注目を集めています。本化合物は、その特異な化学構造から多様な生物活性を示すことが報告されており、特に抗菌活性や植物成長調節作用に関する研究が盛んに行われています。
2023年以降の最新研究によると、35987-88-3を基本骨格とする新規誘導体の合成と評価が数多く報告されています。Journal of Medicinal Chemistryに掲載された研究では、本化合物を出発原料として一連のアミド誘導体を合成し、これらがグラム陽性菌に対して優れた抗菌活性を示すことが明らかになりました。特にMRSA(メチシリン耐性黄色ブドウ球菌)に対する活性が注目されており、新規抗菌薬開発のリード化合物としての可能性が示唆されています。
農業化学の分野では、Plant Growth Regulation誌に発表された研究で、2-(1,2,3-thiadiazol-4-yl)acetic acidが植物のシステミック獲得抵抗性(SAR)を誘導する能力が確認されました。この化合物を処理した植物では、病原体感染に対する耐性が向上し、防御関連遺伝子の発現上昇が観察されました。この作用機序はジャスモン酸経路の活性化と関連していると考えられています。
創薬化学における最新の進展としては、European Journal of Medicinal Chemistryに報告された分子ドッキング研究が挙げられます。この研究では、35987-88-3を基本骨格とする一連の化合物が、特定のタンパク質キナーゼと高い親和性を示すことがコンピュータシミュレーションにより予測されました。特に、EGFRチロシンキナーゼとの相互作用が顕著であり、抗がん剤開発への応用が期待されています。
合成方法の最適化に関する研究も進んでおり、Green Chemistryの最近の報告では、環境に優しい触媒系を用いた2-(1,2,3-thiadiazol-4-yl)acetic acidの効率的な合成法が開発されました。この方法では、従来法に比べて収率が向上し、有害廃棄物の発生を大幅に削減することに成功しています。
今後の展望として、35987-88-3を基本骨格とする化合物ライブラリーの拡充と、ハイスループットスクリーニングによる生物活性評価のさらなる進展が期待されます。特に、マルチターゲット創薬戦略における本化合物の可能性や、プロドラッグとしての応用に関する研究が今後の重要な研究方向となるでしょう。
35987-88-3 (2-(1,2,3-thiadiazol-4-yl)acetic acid) 関連製品
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)




